molecular formula C15H12O4 B12621744 9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 922165-60-4

9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one

Katalognummer: B12621744
CAS-Nummer: 922165-60-4
Molekulargewicht: 256.25 g/mol
InChI-Schlüssel: YVBQFCQJMVODCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.2800 . It is also known by other names such as Ammidin, Imperatorin, Marmelosin, and Pentosalen . This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one typically involves the reaction of 7H-furo3,2-gbenzopyran-7-one with but-2-en-1-ol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of hydrogenated products.

Wissenschaftliche Forschungsanwendungen

9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one include:

  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
  • 8-Isopentenyloxypsoralene
  • 9-(3-Methylbut-2-enyloxy)furo(3,2-g)chromen-7-one

Uniqueness

The uniqueness of 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one lies in its specific chemical structure and the resulting biological activities

Eigenschaften

CAS-Nummer

922165-60-4

Molekularformel

C15H12O4

Molekulargewicht

256.25 g/mol

IUPAC-Name

9-but-2-enoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H12O4/c1-2-3-7-17-15-13-11(6-8-18-13)9-10-4-5-12(16)19-14(10)15/h2-6,8-9H,7H2,1H3

InChI-Schlüssel

YVBQFCQJMVODCJ-UHFFFAOYSA-N

Kanonische SMILES

CC=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.